molecular formula C13H9F13O2 B137125 2-(Perfluoroheptanoyl)cyclohexanone CAS No. 141478-89-9

2-(Perfluoroheptanoyl)cyclohexanone

Cat. No.: B137125
CAS No.: 141478-89-9
M. Wt: 444.19 g/mol
InChI Key: ZSCSEYRTJFTOQR-UHFFFAOYSA-N
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Description

2-(Perfluoroheptanoyl)cyclohexanone is an organic compound with the molecular formula C13H9F13O2. It is a derivative of cyclohexanone, where one of the hydrogen atoms is replaced by a perfluoroheptanoyl group. This compound is known for its unique chemical properties due to the presence of the perfluoroalkyl group, which imparts high stability and resistance to degradation.

Scientific Research Applications

2-(Perfluoroheptanoyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules due to its unique structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with high stability and resistance to metabolic degradation.

    Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to chemical attack.

Safety and Hazards

Handling “2-(Perfluoroheptanoyl)cyclohexanone” requires proper safety measures due to its potential health hazards. It is highly flammable and can cause significant irritation if inhaled or comes in contact with skin .

Future Directions

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid, both of which serve as important precursors in nylon textiles . Future research may focus on improving the efficiency of this process and developing new catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Perfluoroheptanoyl)cyclohexanone can be synthesized through the reaction of cyclohexanone with ethyl perfluoroheptanoate in the presence of a base such as lithium hydride. The reaction is typically carried out in benzene and requires heating for about 5 hours . The yield of this reaction is approximately 63% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up and optimization for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Perfluoroheptanoyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The perfluoroalkyl group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts or specific solvents.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted cyclohexanone derivatives.

Mechanism of Action

The mechanism of action of 2-(Perfluoroheptanoyl)cyclohexanone involves its interaction with various molecular targets. The perfluoroalkyl group imparts unique properties, such as high lipophilicity and resistance to enzymatic degradation. These properties make it a valuable compound in designing molecules for specific biological or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone without the perfluoroalkyl group.

    Perfluoroheptanoic acid: Contains the perfluoroalkyl group but lacks the cyclohexanone structure.

    2-(Perfluorooctanoyl)cyclohexanone: Similar structure with a longer perfluoroalkyl chain.

Uniqueness

2-(Perfluoroheptanoyl)cyclohexanone is unique due to the combination of the cyclohexanone core and the perfluoroheptanoyl group. This combination imparts high stability, resistance to degradation, and unique chemical reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F13O2/c14-8(15,7(28)5-3-1-2-4-6(5)27)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCSEYRTJFTOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456002
Record name 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141478-89-9
Record name 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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